2'-Deoxy-N6-phenoxyacetyladenosine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

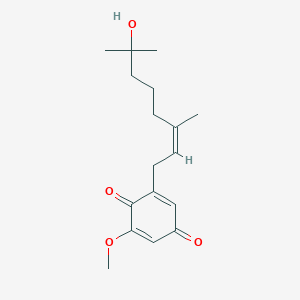

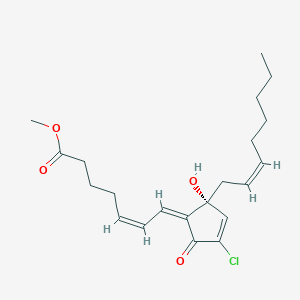

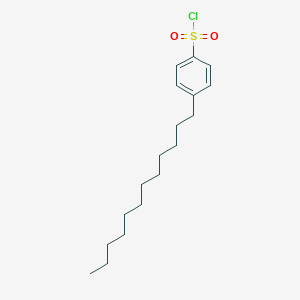

2'-Deoxy-N6-phenoxyacetyladenosine is a useful research compound. Its molecular formula is C18H19N5O5 and its molecular weight is 385.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

DNA Adduct Formation and Repair

- Research has shown that certain industrial chemicals, like glyoxal, can react with nucleosides such as 2'-deoxyadenosine, leading to the formation of DNA adducts. These adducts are critical in understanding the mutagenic and carcinogenic potentials of chemicals. For instance, glyoxal's reaction with 2'-deoxyadenosine results in the formation of N^6-(hydroxyacetyl)-2'-deoxyadenosine adducts, highlighting the susceptibility of nucleosides to chemical modifications and their potential roles in DNA damage and repair mechanisms (Olsen et al., 2005).

Synthesis Methodologies

- The development of efficient synthesis methods for N^6-adenosine and N^6-2'-deoxyadenosine derivatives, including 2'-Deoxy-N^6-phenoxyacetyladenosine, is crucial for their application in scientific research. A highly facile one-step synthesis has been reported, demonstrating the potential for creating a wide range of derivatives for various scientific applications, from studying DNA interactions to exploring new therapeutic agents (Zhao‐Kui Wan et al., 2005).

Epigenetic Modifications

- The study of DNA methylation, such as the methylation of N^6-methyldeoxyadenosine (6mA), is fundamental in epigenetics. 2'-Deoxy-N^6-phenoxyacetyladenosine could serve as a model compound in understanding the roles and mechanisms of such modifications in early embryogenesis and other biological processes (Jianzhao Liu et al., 2016).

Radical Chemistry and DNA Damage

- The photochemistry of modified 2'-deoxyadenosine compounds, including 2'-Deoxy-N^6-phenoxyacetyladenosine, can provide insights into the chemistry of DNA radicals, which are crucial in understanding DNA damage and repair. Studies on the generation of N^6-aminyl radicals from the photolysis of phenylhydrazone derivatives of 2'-deoxyadenosine highlight the potential of these compounds in exploring DNA damage pathways (Vandana Kuttappan-Nair et al., 2010).

Analytical Chemistry Applications

- In analytical chemistry, derivatives of 2'-deoxyadenosine, including 2'-Deoxy-N^6-phenoxyacetyladenosine, can be used to develop new methods for detecting and quantifying modified nucleosides, which are important biomarkers for various diseases and conditions (Cheng Guo et al., 2021).

Wirkmechanismus

Target of Action

2’-Deoxy-N6-phenoxyacetyladenosine, also known as N6-Pheac-deoxyadenosine, is a purine nucleoside analog . Its primary targets are indolent lymphoid malignancies . These malignancies are a type of cancer that grows slowly and primarily affects the lymphatic system, which is part of the body’s immune system.

Mode of Action

The compound interacts with its targets by inhibiting DNA synthesis and inducing apoptosis . DNA synthesis is a vital process for cell division and growth, while apoptosis is a process of programmed cell death. By inhibiting DNA synthesis, the compound prevents the cancer cells from dividing and growing. On the other hand, by inducing apoptosis, it triggers the cancer cells to self-destruct.

Biochemical Pathways

The compound affects the biochemical pathways related to DNA synthesis and apoptosis . By inhibiting DNA synthesis, it disrupts the cell cycle, preventing the cancer cells from dividing and growing. By inducing apoptosis, it activates the intrinsic pathway of cell death, leading to the destruction of cancer cells.

Result of Action

The result of the compound’s action is the inhibition of growth and the induction of death in indolent lymphoid malignancies . This leads to a decrease in the size of the tumor and potentially a slowdown in the progression of the disease.

Biochemische Analyse

Biochemical Properties

2’-Deoxy-N6-phenoxyacetyladenosine interacts with various enzymes, proteins, and other biomolecules. The anticancer mechanisms of this compound rely on the inhibition of DNA synthesis and the induction of apoptosis . The specific enzymes and proteins it interacts with are not mentioned in the available resources.

Cellular Effects

2’-Deoxy-N6-phenoxyacetyladenosine has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting DNA synthesis and inducing apoptosis . The impact on cell signaling pathways, gene expression, and cellular metabolism is not specified in the available resources.

Molecular Mechanism

The molecular mechanism of 2’-Deoxy-N6-phenoxyacetyladenosine involves its interaction with DNA synthesis and apoptosis pathways . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O5/c24-7-13-12(25)6-15(28-13)23-10-21-16-17(19-9-20-18(16)23)22-14(26)8-27-11-4-2-1-3-5-11/h1-5,9-10,12-13,15,24-25H,6-8H2,(H,19,20,22,26)/t12-,13+,15+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSKJANFAKYDDL-GZBFAFLISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)COC4=CC=CC=C4)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)COC4=CC=CC=C4)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441262 |

Source

|

| Record name | 2'-Deoxy-N6-phenoxyacetyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110522-74-2 |

Source

|

| Record name | 2'-Deoxy-N6-phenoxyacetyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1S)-Cyclohex-3-en-1-yl]ethanone](/img/structure/B33965.png)

![naphtho[2,1-b]furan-1(2H)-one](/img/structure/B33981.png)

![2-(Tributylstannyl)benzo[d]oxazole](/img/structure/B33987.png)